6-Methylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
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Overview
Description
6-Methylspiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one;hydrochloride is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction between a benzoxazine and a piperidine ring, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzoxazine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methylspiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated spirocyclic compounds .
Scientific Research Applications
6-Methylspiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methylspiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylspiro[chromene-2,4’-piperidine] hydrochloride
- 6-methyl-1’-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl]-2-spiro[1H-3,1-benzoxazine-4,4’-piperidine]one
- 10-methyl-8H-spiro[benzo[5,6]chromeno[2,3-c]pyrazole-11,3’-indol]-2’(1’H)-one
Uniqueness
What sets 6-Methylspiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-methylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-9-2-3-11-10(8-9)13(17-12(16)15-11)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCIXNPSPBKHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)OC23CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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